molecular formula C12H17N3O3 B3953723 (2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B3953723
M. Wt: 251.28 g/mol
InChI Key: ONKVARSJDNFOFE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.

Mechanism of Action

The exact mechanism of action of ((2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the aggregation of amyloid beta peptides and reducing inflammation through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(this compound)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease. It can also reduce inflammation and oxidative stress, which are associated with several diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid is its easy synthesis method, which yields the desired product in good yields. It is also relatively stable and can be stored for long periods without degradation.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of ((2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid. One area of research is the development of more effective drug delivery systems to improve its bioavailability and effectiveness in vivo. Another area of research is the study of its potential in the treatment of other diseases such as cancer and diabetes. Finally, the elucidation of its exact mechanism of action will provide a better understanding of its potential in various fields of scientific research.

Scientific Research Applications

((2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential in various fields of scientific research. One of the major applications of this compound is in the development of new drugs for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's. It has been shown to have neuroprotective effects and can prevent the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
In addition, (this compound)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

(2S)-1-(5-propyl-1H-pyrazole-3-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-4-8-7-9(14-13-8)11(16)15-6-3-5-10(15)12(17)18/h7,10H,2-6H2,1H3,(H,13,14)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKVARSJDNFOFE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=NN1)C(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid

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